molecular formula C20H21BrN2O2 B2765748 3-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005294-46-1

3-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2765748
CAS RN: 1005294-46-1
M. Wt: 401.304
InChI Key: AQEQPDJSUYMIQY-UHFFFAOYSA-N
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Description

3-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide, which is a class of organic compounds that has been extensively studied for their biological and pharmacological activities.

Scientific Research Applications

Chemical Synthesis and Modifications

Chemical synthesis and modifications of quinoline and isoquinoline derivatives, including bromination and other reactions, are a significant area of study. Research shows various methods for brominating quinoline, quinazoline, quinoxaline, and isoquinoline, highlighting the sensitivity of these reactions to the choice of brominating agent, acid, temperature, and concentration. Such processes are crucial for creating compounds with potential biological activities, as demonstrated in the synthesis of dynamic benzoxazinones and corresponding quinazolinones with anticipated biological activity through reactions with mono- and di-dentate nitrogen nucleophiles (Brown & Gouliaev, 2004; El-hashash et al., 2016).

Biological Activities and Ligand Binding

The study of the biological activities of tetrahydroisoquinolinyl benzamides, particularly their binding affinity and selectivity for sigma receptors, is another crucial research application. Compounds like 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide have been highlighted for their potent and selective sigma(2) receptor ligand properties. Investigations into the structural modifications of these compounds can alter their binding affinities and provide insights into the importance of the nitrogen position and ring size for receptor selectivity (Fan et al., 2011; Xu et al., 2007).

Catalysis and Reaction Mechanisms

Research into catalysis and reaction mechanisms involving aminoquinoline benzamides has developed methods for dimerization and carbonylation. These methods utilize cobalt promotion and are compatible with various functional groups, highlighting the versatility of aminoquinoline benzamides in synthetic chemistry. Such studies are foundational for advancing synthetic methodologies and understanding the underlying reaction mechanisms (Grigorjeva & Daugulis, 2015; Grigorjeva & Daugulis, 2014).

Fluorescent Sensors and Imaging Applications

The development of optical chemosensors for metal ion detection, such as Al3+, using derivatives of benzamides, showcases the application of these compounds in live cell imaging and environmental monitoring. This research demonstrates the ability of certain benzamide derivatives to selectively detect metal ions, offering potential tools for biological and environmental analysis (Anand et al., 2018).

properties

IUPAC Name

3-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-13(2)20(25)23-10-4-6-14-8-9-17(12-18(14)23)22-19(24)15-5-3-7-16(21)11-15/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEQPDJSUYMIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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